Cas no 32807-28-6 (Methyl 4-chloro-3-oxobutanoate)
Methyl 4-chloro-3-oxobutanoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-chloro-3-oxobutanoate
- Methyl 4-chloro-3-oxo-butanoate
- Methyl4-chloroacetoacetate
- Methyl 4-Chloroaceto
- Methyl-4-chloroacetoacetate
- 4-Chloro-3-oxobutanoic acid methyl ester
- 4-chloroacetoacetic acid methyl ester
- ACETOACETIC ACID,4-CHLORO-,METHYL ESTER
- Butanoic acid,4-chloro-3-oxo-,methyl ester
- EINECS 251-230-5
- methyl 2-chloroacetoacetate
- methyl 4-chloro-3-oxo-butyrate
- Methyl 4-chloro-3-oxobutyrate
- Methyl 4-Chloroacetoaceate
- SCHEMBL56154
- 4-chloro-3-oxobutanoic acid, methyl ester
- 4-Chloro-3-oxo-butyric acid methyl ester
- NS00029354
- methyl 4-chloranyl-3-oxidanylidene-butanoate
- DTXSID0067719
- W-106820
- CHEMBL173804
- 4-chloro aceto acetic acid methyl ester
- Methyl 4-chloroacetoacetate, 97%
- (R)-2-HYDROXYMETHYL-PENTANOICACID
- S12341
- ACETOACETIC ACID, 4-CHLORO-, METHYL ESTER
- AKOS000119618
- 4-chloro-3-oxobutanoic acid. methyl ester
- A821427
- FVC6V863Y2
- CS-0044248
- 32807-28-6
- methyl-gamma-chloroacetoacetate
- EN300-19679
- Methyl 4-chloroacetoacetate
- 3-03-00-01207 (Beilstein Handbook Reference)
- methyl chloroacetoacetate
- F0001-0971
- UNII-FVC6V863Y2
- methyl 4-chloro-acetoacetate
- Methyl gamma-chloroacetoacetate
- MFCD00000938
- FT-0618156
- BRN 1759939
- Methyl .gamma.-chloroacetoacetate
- STR04472
- Butanoic acid, 4-chloro-3-oxo-, methyl ester
- Methyl 4-chloro-3-oxobutanoate #
- .gamma.-Chloroacetoacetic acid, methyl ester
- BCP19731
- Methyl .omega.-chloroacetoacetate
- STL185651
- gamma-Chloroacetoacetic acid, methyl ester
- Methyl omega-chloroacetoacetate
- BBL027316
- Methyl4-chloro-3-oxobutanoate
- DTXCID7038579
- DB-048271
-
- MDL: MFCD00000938
- Inchi: 1S/C5H7ClO3/c1-9-5(8)2-4(7)3-6/h2-3H2,1H3
- InChI Key: HFLMYYLFSNEOOT-UHFFFAOYSA-N
- SMILES: ClCC(CC(=O)OC)=O
- BRN: 1759939
Computed Properties
- Exact Mass: 150.00800
- Monoisotopic Mass: 150.008372
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 9
- Rotatable Bond Count: 4
- Complexity: 121
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 5
- XLogP3: 0.6
- Topological Polar Surface Area: 43.4
Experimental Properties
- Color/Form: Yellow liquid
- Density: 1.305 g/mL at 25 °C(lit.)
- Melting Point: 14-16 ºC
- Boiling Point: 97°C/11mmHg(lit.)
- Flash Point: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >
- Refractive Index: n20/D 1.456(lit.)
- Water Partition Coefficient: 71 g/L (20 ºC)
- PSA: 43.37000
- LogP: 0.35740
- Solubility: water
Methyl 4-chloro-3-oxobutanoate Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H301-H314
- Warning Statement: P260-P264-P270-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P405-P501
- Hazardous Material transportation number:UN 2810 6.1/PG 2
- WGK Germany:3
- Hazard Category Code: 25-34
- Safety Instruction: S26-S36/37/39-S45
- FLUKA BRAND F CODES:19
- RTECS:AK5115000
-
Hazardous Material Identification:
- HazardClass:6.1
- PackingGroup:II
- TSCA:Yes
- Storage Condition:Store at room temperature
- Risk Phrases:R25; R34
- Packing Group:III
- Safety Term:8
Methyl 4-chloro-3-oxobutanoate Customs Data
- HS CODE:2918300090
- Customs Data:
China Customs Code:
2918300090Overview:
2918300090 Other aldehydes or ketones without other oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2918300090 other carboxylic acids with aldehyde or ketone function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:6.5%.General tariff:30.0%
Methyl 4-chloro-3-oxobutanoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 013919-25g |
Methyl 4-chloroacetoacetate |
32807-28-6 | 98% | 25g |
£18.00 | 2022-03-01 | |
| Fluorochem | 013919-100g |
Methyl 4-chloroacetoacetate |
32807-28-6 | 98% | 100g |
£55.00 | 2022-03-01 | |
| Fluorochem | 013919-500g |
Methyl 4-chloroacetoacetate |
32807-28-6 | 98% | 500g |
£175.00 | 2022-03-01 | |
| TRC | M294555-1g |
Methyl 4-Chloroacetoacetate |
32807-28-6 | 1g |
$ 108.00 | 2023-09-07 | ||
| TRC | M294555-5g |
Methyl 4-Chloroacetoacetate |
32807-28-6 | 5g |
$ 178.00 | 2023-09-07 | ||
| TRC | M294555-10g |
Methyl 4-Chloroacetoacetate |
32807-28-6 | 10g |
$ 334.00 | 2023-09-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 245860-5G |
Methyl 4-chloro-3-oxobutanoate |
32807-28-6 | 5g |
¥1615.17 | 2023-12-09 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0910-25ml |
Methyl 4-chloro-3-oxobutanoate |
32807-28-6 | 95.0%(GC) | 25ml |
¥580.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C0910-250ml |
Methyl 4-chloro-3-oxobutanoate |
32807-28-6 | 95.0%(GC) | 250ml |
¥1990.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MJ393-25g |
Methyl 4-chloro-3-oxobutanoate |
32807-28-6 | 97% | 25g |
¥61.0 | 2022-05-30 |
Methyl 4-chloro-3-oxobutanoate Suppliers
Methyl 4-chloro-3-oxobutanoate Related Literature
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1. Synthesis of N-derivatised pyrroles: precursors to highly functionalised electropolymersThierry Le Gall,Mario S. Passos,Saad K. Ibrahim,Sandrine Morlat-Therias,Claas Sudbrake,Shirley A. Fairhurst,M. Arlete Queiros,Christopher J. Pickett J. Chem. Soc. Perkin Trans. 1 1999 1657
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Jifu Mao,Ze Zhang J. Mater. Chem. B 2016 4 5429
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S.-H. Lee,J. Bae,S. W. Lee,J.-W. Jang Nanoscale 2015 7 17328
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Seung-Hoon Lee,Jeong-Sik Jo,Ju Hyeun Park,Seung Woo Lee,Jae-Won Jang J. Mater. Chem. A 2018 6 20939
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Le Cheng,Weihua Guo,Xiaohu Cao,Yubing Dou,Libei Huang,Yun Song,Jianjun Su,Zhiyuan Zeng,Ruquan Ye Mater. Chem. Front. 2021 5 4874
Additional information on Methyl 4-chloro-3-oxobutanoate
Comprehensive Overview of Methyl 4-chloro-3-oxobutanoate (CAS No. 32807-28-6): Properties, Applications, and Industry Insights
Methyl 4-chloro-3-oxobutanoate (CAS No. 32807-28-6) is a versatile organic compound widely recognized for its role in synthetic chemistry and pharmaceutical intermediates. This ester derivative, characterized by its chloro and keto functional groups, exhibits unique reactivity patterns that make it invaluable in constructing complex molecular frameworks. With the growing demand for high-purity chemical intermediates in drug discovery and agrochemical development, this compound has garnered significant attention from researchers and manufacturers alike.
The molecular structure of Methyl 4-chloro-3-oxobutanoate features a reactive β-keto ester moiety, which enables diverse transformations such as alkylations, condensations, and cyclizations. Recent studies highlight its utility in synthesizing heterocyclic compounds, particularly in the development of biologically active molecules. Industry trends show increased searches for "sustainable synthesis methods for keto esters" and "green chemistry applications of Methyl 4-chloro-3-oxobutanoate," reflecting the compound's alignment with modern environmental priorities.
Analytical characterization of CAS No. 32807-28-6 reveals distinct spectral properties, including strong IR absorption at 1740 cm-1 (C=O stretch) and 1710 cm-1 (ketone), making it identifiable via spectroscopic techniques. The compound's stability under controlled conditions and solubility in common organic solvents like ethanol and dichloromethane facilitate its handling in laboratory settings. Emerging research explores its potential in asymmetric catalysis, addressing frequent search queries about "chiral synthesis using β-keto esters."
In industrial applications, Methyl 4-chloro-3-oxobutanoate serves as a precursor for flavor and fragrance ingredients, with optimized production processes achieving yields exceeding 85%. Quality control protocols emphasize HPLC purity thresholds (>98%), responding to market demands for "high-grade Methyl 4-chloro-3-oxobutanoate suppliers." The compound's compatibility with continuous flow chemistry systems positions it favorably for scale-up operations, a topic trending in "process intensification" discussions.
Safety assessments confirm that proper handling of CAS No. 32807-28-6 requires standard laboratory precautions, with particular attention to its moisture-sensitive nature. Storage recommendations include inert atmospheres and temperature-controlled environments, addressing common questions about "long-term stability of keto esters." Regulatory compliance data indicates widespread acceptance under major chemical inventories (REACH, TSCA), though regional variations warrant verification.
Recent patent analyses reveal innovative applications of Methyl 4-chloro-3-oxobutanoate in material science, particularly in polymer cross-linking agents. This intersects with popular searches for "bio-based monomers" and "specialty chemicals for advanced materials." The compound's economic viability is enhanced by established synthetic routes from malonic acid derivatives, with current market analyses projecting steady growth in the fine chemicals sector through 2030.
Academic investigations continue to explore the stereochemical outcomes of reactions involving CAS No. 32807-28-6, particularly in diastereoselective transformations. These studies address persistent research questions about "controlling selectivity in β-keto ester chemistry." Collaborative efforts between academia and industry aim to develop atom-efficient protocols, aligning with principles of circular chemistry – a concept gaining traction in scientific literature.
From a commercial perspective, Methyl 4-chloro-3-oxobutanoate maintains competitive positioning due to its balanced reactivity-selectivity profile. Suppliers increasingly emphasize custom synthesis services and technical support packages, responding to procurement trends favoring "specialty chemical solutions providers." Analytical method development for this compound remains an active area, particularly for trace impurity detection in compliance with ICH guidelines.
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